molecular formula C18H18N2O3S2 B2779214 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)urea CAS No. 2309192-32-1

3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)urea

Cat. No.: B2779214
CAS No.: 2309192-32-1
M. Wt: 374.47
InChI Key: QLCLUMVSBRJVQS-UHFFFAOYSA-N
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Description

3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)urea is a complex organic compound featuring a unique structure that includes thiophene rings, a hydroxyethyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)urea typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with appropriate urea precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxy group to an alkoxy group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)urea has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)urea stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. Its dual thiophene rings and hydroxyethyl group contribute to its versatility and potential for diverse applications .

Properties

IUPAC Name

1-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-23-15-5-3-2-4-13(15)20-18(22)19-10-14(21)17-7-6-16(25-17)12-8-9-24-11-12/h2-9,11,14,21H,10H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCLUMVSBRJVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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